molecular formula C16H14FN5OS B2798497 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 766531-40-2

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No. B2798497
CAS RN: 766531-40-2
M. Wt: 343.38
InChI Key: RSTGUJXCIWYVEO-UHFFFAOYSA-N
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Description

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the treatment of cancer. In

Scientific Research Applications

Synthesis and Structural Characterization

Triazole derivatives, including compounds similar to "2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide," have been synthesized through various chemical reactions. Panchal and Patel (2011) detailed the synthesis of N-(4H-1,2,4-Triazol-4-yl)acetamide derivatives by reacting 4-amino-4H-1,2,4-triazole with acetyl chloride, followed by reactions with various aromatic aldehydes to afford substituted phenyl acrylamides. The structures of these compounds were characterized using spectroscopic methods, confirming their formation and purity (Ashvin D. Panchal & P. Patel, 2011).

Antimicrobial Applications

Several studies have focused on the antimicrobial potential of triazole derivatives. For instance, MahyavanshiJyotindra, ParmarKokila, and MahatoAnil (2011) synthesized a new series of triazole derivatives and evaluated their antibacterial, antifungal, and anti-tuberculosis activity. These compounds showed promising results in vitro against various pathogens, highlighting the therapeutic potential of triazole derivatives in treating microbial infections (B. MahyavanshiJyotindra, A. ParmarKokila, & K. MahatoAnil, 2011).

Inhibitory Activities Against Enzymes

Triazole derivatives have also been evaluated for their inhibitory activities against various enzymes. Hassan et al. (2022) synthesized a series of triazole-based compounds and screened them for inhibitory activity against mushroom tyrosinase. One compound, in particular, showed significant activity compared to the standard drug kojic acid, suggesting its potential as a novel scaffold for designing drugs against melanogenesis (Mubashir Hassan et al., 2022).

Potential for Anti-inflammatory and Analgesic Applications

Research has also explored the potential of triazole derivatives for anti-inflammatory and analgesic applications. Sunder and Maleraju (2013) synthesized N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides and evaluated them for anti-inflammatory activity, finding significant activity in some derivatives (K. Sunder & Jayapal Maleraju, 2013).

properties

IUPAC Name

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5OS/c17-12-6-8-13(9-7-12)19-14(23)10-24-16-21-20-15(22(16)18)11-4-2-1-3-5-11/h1-9H,10,18H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSTGUJXCIWYVEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide

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